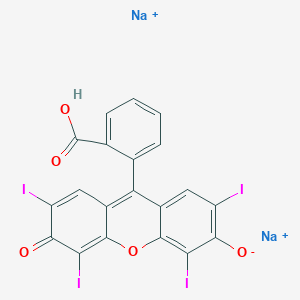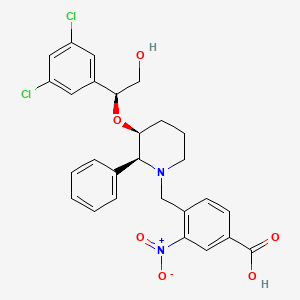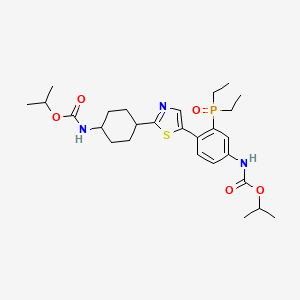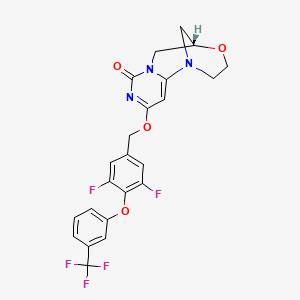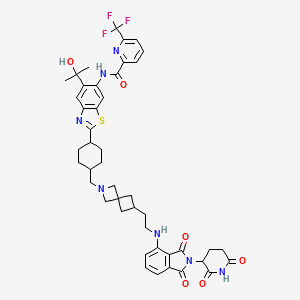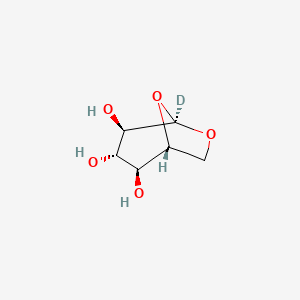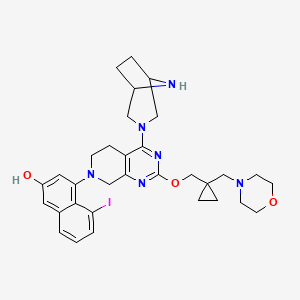
KRAS G12D inhibitor 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12D inhibitor 16 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS G12D mutation results in the substitution of glycine with aspartic acid at position 12, leading to continuous activation of downstream signaling pathways that promote cell proliferation and survival .
Preparation Methods
The synthesis of KRAS G12D inhibitor 16 involves a series of chemical reactions, including the formation of a salt bridge with the aspartic acid residue of the KRAS G12D mutant protein. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and purification steps. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
KRAS G12D inhibitor 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The inhibitor can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
KRAS G12D inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS G12D inhibition on cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for treating cancers harboring the KRAS G12D mutation, particularly pancreatic ductal adenocarcinoma.
Mechanism of Action
KRAS G12D inhibitor 16 exerts its effects by binding to the KRAS G12D mutant protein, preventing the exchange of guanosine diphosphate for guanosine triphosphate. This inhibition disrupts the downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-MTOR pathways, which are crucial for cell proliferation and survival. The compound’s selectivity for the KRAS G12D mutation ensures targeted inhibition of cancer cells with minimal off-target effects .
Comparison with Similar Compounds
KRAS G12D inhibitor 16 is unique compared to other KRAS inhibitors due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include:
MRTX1133: A non-covalent inhibitor with high affinity for KRAS G12D.
TH-Z835: Another potent inhibitor that forms a salt bridge with the aspartic acid residue of KRAS G12D.
HRS-4642: A selective inhibitor with high affinity for KRAS G12D.
This compound stands out due to its unique binding mechanism and potential for therapeutic applications in cancers with the KRAS G12D mutation.
Properties
Molecular Formula |
C32H39IN6O3 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-(morpholin-4-ylmethyl)cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-5-iodonaphthalen-2-ol |
InChI |
InChI=1S/C32H39IN6O3/c33-26-3-1-2-21-14-24(40)15-28(29(21)26)38-9-6-25-27(18-38)35-31(36-30(25)39-16-22-4-5-23(17-39)34-22)42-20-32(7-8-32)19-37-10-12-41-13-11-37/h1-3,14-15,22-23,34,40H,4-13,16-20H2 |
InChI Key |
MWSOTQXCCZLZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6I)OCC7(CC7)CN8CCOCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



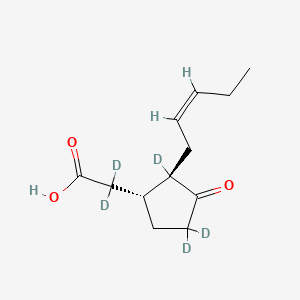
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
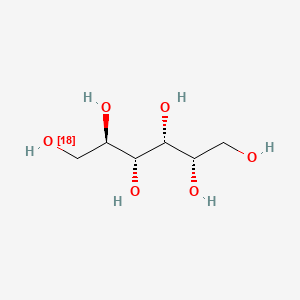

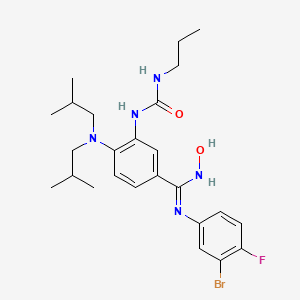
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
